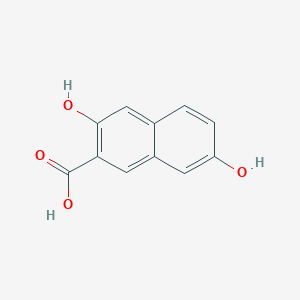

Acide 3,7-dihydroxy-2-naphtöïque

Vue d'ensemble

Description

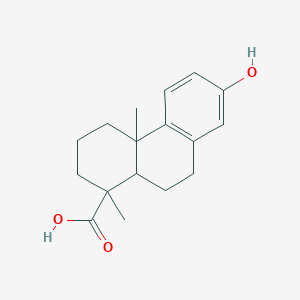

L’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE est un composé organique appartenant à la classe des acides naphtalènecarboxyliques. Ces composés contiennent une fraction naphtalène qui porte un groupe acide carboxylique à une ou plusieurs positions. Le naphtalène est un composé bicyclique constitué de deux cycles benzéniques fusionnés

Applications De Recherche Scientifique

L’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques et colorants.

Biologie : Étudié pour son rôle potentiel dans l’inhibition enzymatique et comme substrat pour certaines réactions biochimiques.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans la production de pigments, d’antioxydants et d’autres produits chimiques industriels.

Mécanisme D'action

Le mécanisme d’action de l’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique. Le composé peut également perturber les processus cellulaires en interférant avec les voies de transduction du signal ou en modifiant l’état redox cellulaire .

Analyse Biochimique

. .

Biochemical Properties

The exact biochemical properties of 3,7-Dihydroxy-2-naphthoic acid are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its role in biochemical reactions .

Cellular Effects

3,7-Dihydroxy-2-naphthoic acid has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,7-Dihydroxy-2-naphthoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7-Dihydroxy-2-naphthoic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3,7-Dihydroxy-2-naphthoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3,7-Dihydroxy-2-naphthoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

3,7-Dihydroxy-2-naphthoic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3,7-Dihydroxy-2-naphthoic acid and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

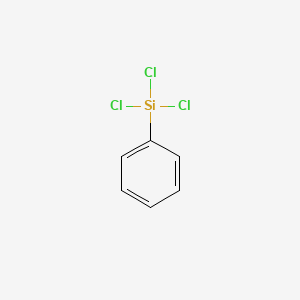

La synthèse de l’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE implique généralement l’hydroxylation de dérivés du naphtalène. Une méthode courante est l’hydroxylation de l’acide 2-naphtöïque en utilisant des agents oxydants appropriés dans des conditions contrôlées. Les conditions réactionnelles incluent souvent l’utilisation de solvants comme l’acide acétique et de catalyseurs tels que les sels de cuivre pour faciliter le processus d’hydroxylation .

Méthodes de production industrielle

La production industrielle de l’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE peut impliquer des processus d’hydroxylation à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels, assurant un rendement élevé et une pureté du produit final. L’utilisation de catalyseurs avancés et de conditions réactionnelles optimisées améliore encore l’efficacité du processus de production industrielle .

Analyse Des Réactions Chimiques

Types de réactions

L’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en dérivés dihydro.

Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle naphtalène.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Principaux produits formés

Oxydation : Formation de naphtoquinones.

Réduction : Formation de dérivés dihydroxy.

Substitution : Formation de dérivés naphtalène halogénés ou nitro-substitués.

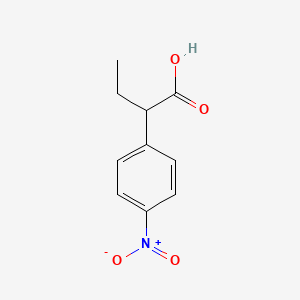

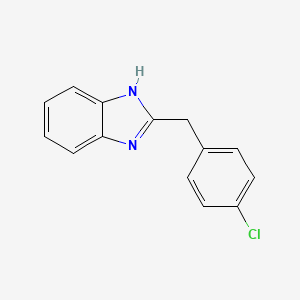

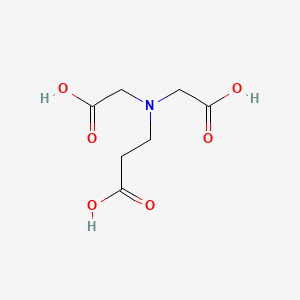

Comparaison Avec Des Composés Similaires

Composés similaires

- ACIDE 2,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE

- 1,2-DIHYDROXYNAPHTALÈNE

- 2-NAPHTOL

Unicité

L’ACIDE 3,7-DIHYDROXYNAPHTALÈNE-2-CARBOXYLIQUE est unique en raison de son motif d’hydroxylation spécifique et de la position du groupe acide carboxylique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour des applications spécifiques en recherche et dans l’industrie .

Propriétés

IUPAC Name |

3,7-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWOUSYSNFCKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352988 | |

| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83511-07-3 | |

| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dihydroxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

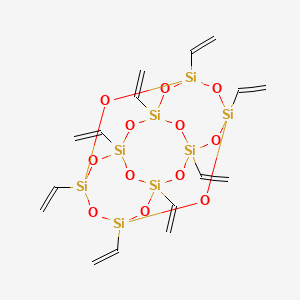

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.